1,2,4-Triazolo[3,4-a]phthalazine is a tricyclic aromatic compound consisting of a phthalazine ring system fused with a triazole ring. It belongs to the class of nitrogen-containing heterocycles, specifically the triazolophthalazine family. This compound has been identified as a metabolite of the antihypertensive drug hydralazine [, , , ]. In scientific research, 1,2,4-triazolo[3,4-a]phthalazine serves as a valuable building block for the synthesis of more complex molecules with potential biological activities [, , , ] and as a lead compound in drug discovery [, , , , , , , ].
Relevance: These compounds are closely related to 1,2,4-Triazolo[3,4-a]phthalazine, sharing the core triazolophthalazine structure. The presence of the aryl and hydroxymethyl substituents introduces additional chemical features that modulate their interaction with BZRs. []
Relevance: The structural similarity with 1,2,4-Triazolo[3,4-a]phthalazine is evident, and the variation in the side chain at the 6-position provides insights into the structure-activity relationship for BZR binding. []
Relevance: These compounds highlight the possibility of further structural modifications on the triazolophthalazine core while retaining some biological activity. The introduction of an amino group in the side chain can significantly alter the physicochemical properties and potential interactions with biological targets. []
Relevance: This modification further explores the structure-activity relationship, focusing on the 6-position substituent. These compounds help understand the impact of different alkoxy groups on the BZR binding affinity and selectivity. []
Compound Description: These compounds exhibit potent binding to benzodiazepine receptors, comparable to or exceeding the affinity of diazepam. Notably, their binding affinity was not enhanced by 4-aminobutyric acid (GABA), suggesting a distinct binding mode compared to diazepam. []
Relevance: These compounds are closely related to 1,2,4-Triazolo[3,4-a]phthalazine, sharing the core triazolophthalazine structure. The specific substitution pattern, with a methoxyphenyl group at the 3-position and an alkoxy group at the 6-position, highlights the influence of these substituents on their interaction with BZRs, potentially through a different mechanism than benzodiazepines like diazepam. []
6-Aryl-1,2,4-triazolo[3,4-a]phthalazines
Relevance: The introduction of an aryl group at the 6-position significantly alters the steric and electronic properties of the 1,2,4-Triazolo[3,4-a]phthalazine core. This modification provides insights into the structure-activity relationship and helps evaluate the impact of substituents at this position on potential biological activities. [, , , , , , ]
Compound Description: These compounds combine the triazolophthalazine core with a piperazine ring linked at the 6-position, presenting a promising lead structure for antileishmanial agents. They exhibited potent activity against Leishmania braziliensis parasites while maintaining low toxicity against mammalian cells. []
Relevance: These compounds emphasize the versatility of the 1,2,4-Triazolo[3,4-a]phthalazine core as a scaffold for developing new therapeutics. The introduction of the piperazine ring, a common pharmacophore in many drugs, demonstrates the potential for creating hybrid molecules with improved pharmacological profiles. []
Relevance: While structurally distinct from 1,2,4-Triazolo[3,4-a]phthalazine due to the presence of the triazine ring, they highlight the possibility of exploring alternative heterocyclic frameworks based on the phthalazine core. Understanding the biological activities of such analogs can provide valuable insights into the structure-activity relationships of phthalazine-based compounds. []
7-Aryl-3-phenyl-1,2,4-triazino[3,4-a]phthalazines
Relevance: The variation in the substituent at the 3-position of the triazine ring provides information about the steric and electronic effects that influence the properties and potential biological activities of these phthalazine-based compounds. []
Relevance: These compounds highlight the versatility of the 1,2,4-triazolo[3,4-a]phthalazine scaffold for developing various analogs. The presence of the pentahydroxypentyl chain mimics the sugar moiety found in nucleosides, making these compounds potential candidates for further derivatization to C-nucleosides, which often exhibit antiviral or anticancer activities. []
Compound Description: These compounds represent a group of acyclic C-nucleoside analogs that possess a tetritol moiety attached to the 3-position of the 1,2,4-triazolo[3,4-a]phthalazine core. []
Relevance: These compounds are structurally analogous to C-nucleosides, with the tetritol group substituting the sugar moiety. Their synthesis and conformational analysis provide valuable information for developing new C-nucleoside analogs based on the 1,2,4-triazolo[3,4-a]phthalazine core. This modification highlights the potential of these compounds as building blocks for novel therapeutic agents, particularly in the field of antiviral or anticancer research. []
Relevance: These compounds represent a significant structural departure from 1,2,4-Triazolo[3,4-a]phthalazine. This modification significantly impacts their conformational flexibility and could lead to unique interactions with biological targets, as demonstrated by their activity as GABA-A receptor agonists. [, ]
Compound Description: These compounds further derivatize the 7,8,9,10-tetrahydro-(7,10-ethano)-1,2,4-triazolo[3,4-a]phthalazine scaffold by introducing various heterocycles at the 3-position. This structural modification has been shown to influence their subtype selectivity for GABA-A receptors. [, , ]
Relevance: Building upon the 7,8,9,10-tetrahydro-(7,10-ethano)-1,2,4-triazolo[3,4-a]phthalazine structure, the addition of a heterocycle at the 3-position introduces another point of diversity, allowing for fine-tuning of the pharmacological properties. This modification exemplifies how systematic structural variations can lead to compounds with improved selectivity for specific subtypes of GABA-A receptors, making them valuable tools for studying these receptors and potentially leading to more targeted therapies. [, , ]
Relevance: The presence of substituents at multiple positions on the 1,2,4-Triazolo[3,4-a]phthalazine core provides valuable information about the structure-activity relationship. Studying the effects of different substituents on biological activity helps researchers understand the key structural features required for specific pharmacological effects. []
Relevance: These compounds, though structurally distinct from 1,2,4-Triazolo[3,4-a]phthalazine, still share some common features, such as the triazole ring fused to the phthalazine moiety. They highlight the exploration of diverse chemical space around the phthalazine core to identify new compounds with potential BZR binding affinity. []
Compound Description: This compound is a simple derivative of 1,2,4-Triazolo[3,4-a]phthalazine with a methyl group at the 3-position. Its crystal structure reveals interesting intermolecular interactions involving water molecules. []
Relevance: This compound is a direct derivative of 1,2,4-Triazolo[3,4-a]phthalazine, highlighting the impact of even small substituents on the crystal packing and potential solid-state properties of these compounds. []
Hydralazine pyruvic acid hydrazone
Compound Description: This compound is a significant metabolite of the antihypertensive drug hydralazine. It is formed through the reaction of hydralazine with pyruvic acid in vivo and has been suggested to contribute to the pharmacological effects of hydralazine. [, , ]
Relevance: Hydralazine pyruvic acid hydrazone serves as a precursor to several other hydralazine metabolites, including 1,2,4-triazolo[3,4-a]phthalazine derivatives, through various metabolic pathways. This metabolic connection highlights the potential for biotransformation of hydralazine into structurally diverse compounds with potential biological activities. [, , ]
3-Methyl-s-triazolo[3,4-a]phthalazine
Compound Description: This compound is a key metabolite of hydralazine, formed via acetylation and cyclization reactions. It is often used as a marker for hydralazine metabolism and has been studied for its potential pharmacological activities. [, , , , , ]
Relevance: 3-Methyl-s-triazolo[3,4-a]phthalazine shares the core triazolophthalazine structure with the target compound. Its presence as a hydralazine metabolite highlights the potential for forming 1,2,4-triazolo[3,4-a]phthalazine derivatives through metabolic processes. [, , , , , ]
3-Hydroxymethyl-s-triazolo[3,4-a]-phthalazine
Compound Description: This compound is another important urinary metabolite of hydralazine in humans. It is formed through a distinct metabolic pathway and provides insights into the complex biotransformation of hydralazine. []
Relevance: 3-Hydroxymethyl-s-triazolo[3,4-a]-phthalazine exemplifies the diverse metabolic fate of hydralazine, showcasing the formation of another structural variation of the 1,2,4-Triazolo[3,4-a]phthalazine scaffold. Understanding the formation and potential biological activities of such metabolites is crucial for comprehending the pharmacological and toxicological profile of hydralazine. []
s-triazolo[3,4-a]phthalazine (Tri-P)
Compound Description: This compound is a metabolite of hydralazine and a precursor to other metabolites, including 3-methyl-s-triazolo[3,4-a]phthalazine. It has been studied for its potential anxiolytic and antihypertensive properties. [, , , , ]
Relevance: s-triazolo[3,4-a]phthalazine shares the core structure with 1,2,4-Triazolo[3,4-a]phthalazine. Its identification as a metabolite of hydralazine and its potential biological activities highlight the importance of this scaffold in medicinal chemistry. [, , , , ]
Compound Description: This compound exhibits high affinity for the benzodiazepine binding site of various GABAA receptor subtypes, particularly showing selectivity as an inverse agonist for the α5 subtype. Despite its potential as a therapeutic agent for cognitive enhancement, its development was hampered by tolerability issues in elderly subjects and variable pharmacokinetics. []
Relevance: Although structurally distinct from 1,2,4-Triazolo[3,4-a]phthalazine, MRK-016 shares a similar pharmacological target, the benzodiazepine binding site of GABAA receptors. This overlap highlights the broader context of drug discovery efforts targeting this receptor complex and the diverse chemical structures that can modulate its activity. []
Compound Description: This compound serves as a prototypical example of an α5 subtype-selective GABAA receptor inverse agonist. It is often used as a reference compound for comparing the activity and selectivity of novel compounds targeting this receptor subtype. []
Relevance: While structurally different from 1,2,4-Triazolo[3,4-a]phthalazine, α5IA provides a valuable comparison point for understanding the structural features and pharmacological profiles of compounds targeting the α5 GABAA receptor subtype. This information can guide the design and development of novel therapeutic agents with improved potency, selectivity, and safety profiles. []
Compound Description: This series of compounds showed anticancer activity, particularly against human breast cancer cell lines. Their selectivity towards certain cancer cell lines makes them interesting candidates for further investigation. []
Relevance: These compounds are structurally similar to 1,2,4-Triazolo[3,4-a]phthalazine, sharing the core triazolophthalazine structure. The presence of the 4-tert-butylbenzyl substituent at the 3-position of the triazolophthalazine core contributes to their anticancer properties, particularly against breast cancer cell lines. This finding highlights the potential of 1,2,4-triazolo[3,4-a]phthalazine derivatives as lead structures in anticancer drug discovery. []
Compound Description: This series of compounds, derived from phthalic anhydride, showed promising anticonvulsant activity in the maximal electroshock (MES)-induced seizure model. []
Relevance: These compounds are structurally similar to 1,2,4-Triazolo[3,4-a]phthalazine, sharing the core triazolophthalazine structure. The presence of a chlorine atom at the 6-position and various substituents at the 3-position contribute to their anticonvulsant properties. These findings suggest that modifications to the 1,2,4-triazolo[3,4-a]phthalazine scaffold, such as the introduction of halogens and other functional groups, can lead to compounds with potential therapeutic applications in neurological disorders. []
Compound Description: This series of compounds showed potential as anticancer agents targeting voltage-gated K+ channels. The presence of the nitroaryl and piperazine moieties likely contributes to their activity and selectivity. []
Relevance: These compounds are structurally related to 1,2,4-Triazolo[3,4-a]phthalazine, sharing the core triazolophthalazine structure. The combination of the triazolophthalazine core with a nitroaryl group and an N-methylpiperazine moiety at the 3 and 6-positions, respectively, underscores the potential of hybridizing this scaffold with other pharmacophores to develop new anticancer agents. []
Classification and Source
s-Triazolo[3,4-a]phthalazine can be classified under the category of polynuclear heterocycles. It is synthesized from phthalic anhydride or phthalazine through various chemical reactions involving triazole derivatives. The compound's structural uniqueness stems from the incorporation of the triazole ring, which enhances its interaction with biological targets, making it a subject of interest in drug design and development.
Synthesis Analysis
The synthesis of s-Triazolo[3,4-a]phthalazine typically involves several steps:
Starting Materials: The synthesis often begins with phthalic anhydride or phthalazine as the base material.
Reagents: Common reagents include hydrazine derivatives and various electrophiles.
Reaction Conditions: The reactions may require specific conditions such as temperature control, solvent choice (e.g., ethanol), and time management to ensure optimal yield.
Detailed Synthesis Steps
A notable method involves the reaction of phthalic anhydride with hydrazine hydrate, followed by cyclization with different electrophilic agents to form the triazole ring. The synthesis can be summarized as follows:
Step 1: React phthalic anhydride with hydrazine in ethanol to form an intermediate hydrazone.
Step 2: Cyclize the intermediate using suitable electrophiles (e.g., isocyanates) under controlled heating conditions.
Step 3: Purify the final product through recrystallization or chromatography techniques.
This multi-step synthesis allows for the introduction of various substituents on the triazole ring, leading to a range of derivatives with varied biological activities .
Molecular Structure Analysis
The molecular structure of s-Triazolo[3,4-a]phthalazine features:
Core Structure: A fused triazole and phthalazine framework.
Molecular Formula: C8H6N4.
Molecular Weight: Approximately 162.16 g/mol.
Structural Characteristics
The compound exhibits planar geometry due to the conjugated system formed by the triazole and phthalazine rings, which contributes to its electronic properties and potential interactions with biological targets. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are used to confirm its structure .
Chemical Reactions Analysis
s-Triazolo[3,4-a]phthalazine participates in various chemical reactions that can modify its structure and enhance its biological activity:
Substitution Reactions: The nitrogen atoms in the triazole ring can undergo nucleophilic substitution reactions with electrophiles.
Cyclization Reactions: Further reactions can lead to the formation of more complex polycyclic structures by cyclizing with other heterocycles.
Functionalization: The compound can be functionalized at various positions on the rings, allowing for structure-activity relationship studies.
These reactions are crucial for developing derivatives that might possess improved pharmacological properties .
Mechanism of Action
The mechanism of action of s-Triazolo[3,4-a]phthalazine primarily involves its interaction with specific biological targets:
Biological Targets: It has been identified as a ligand for various receptors, including voltage-gated calcium channels.
Inhibition Studies: The compound has shown potential as an inhibitor for vascular endothelial growth factor receptor 2 (VEGFR-2), which is significant in cancer therapy.
Mechanistic Insights
Studies have demonstrated that s-Triazolo[3,4-a]phthalazine derivatives can inhibit cell proliferation in cancer cell lines by modulating signaling pathways associated with angiogenesis and tumor growth . Molecular docking studies provide insights into how these compounds bind to their targets, predicting binding affinities and interaction patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of s-Triazolo[3,4-a]phthalazine contribute significantly to its utility in medicinal chemistry:
Solubility: Generally soluble in polar solvents like ethanol and dimethyl sulfoxide.
Melting Point: Specific melting points vary depending on substituents but typically fall within a defined range indicative of purity.
Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
These properties are essential for assessing the compound's behavior in biological systems and during drug formulation .
Applications
s-Triazolo[3,4-a]phthalazine has several promising applications in scientific research:
Anticancer Agents: Its derivatives have been explored as potential inhibitors of VEGFR-2, showing efficacy against various cancer cell lines.
Antimicrobial Activity: Some derivatives exhibit antimicrobial properties against bacteria and fungi .
Pharmacological Research: The compound serves as a scaffold for developing new drugs targeting neurological disorders due to its interaction with calcium channels.
The ongoing research into this compound's derivatives continues to reveal new applications across medicinal chemistry fields .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.